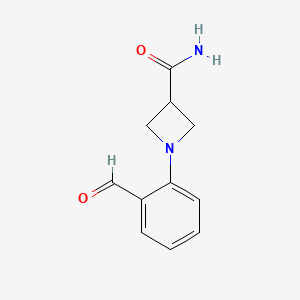
4-(Chloromethyl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)octane is an organic compound with the molecular formula C9H19Cl It is a chlorinated derivative of octane, where a chlorine atom is attached to the fourth carbon of the octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)octane can be synthesized through several methods. One common approach involves the chloromethylation of octane. This process typically uses chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc chloride (ZnCl2) under controlled conditions . The reaction proceeds as follows: [ \text{C8H18} + \text{MOMCl} \xrightarrow{\text{ZnCl2}} \text{C9H19Cl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent output. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 4-Hydroxymethyl-octane.
Oxidation: 4-Formyloctane or 4-Carboxyoctane.
Reduction: Octane.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving chlorinated hydrocarbons.
Medicine: Investigated for its potential role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)octane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
4-Bromomethyl-octane: Similar structure but with a bromine atom instead of chlorine.
4-Iodomethyl-octane: Contains an iodine atom in place of chlorine.
4-Methyl-octane: Lacks the halogen atom, making it less reactive.
Uniqueness: 4-(Chloromethyl)octane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly useful in specific synthetic applications where chlorine’s reactivity is advantageous.
Propiedades
Fórmula molecular |
C9H19Cl |
|---|---|
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
4-(chloromethyl)octane |
InChI |
InChI=1S/C9H19Cl/c1-3-5-7-9(8-10)6-4-2/h9H,3-8H2,1-2H3 |
Clave InChI |
JEXLSZMXSQQMBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13170939.png)
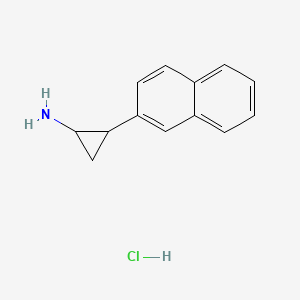

![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)
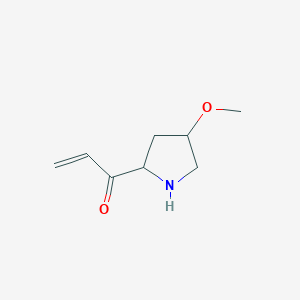
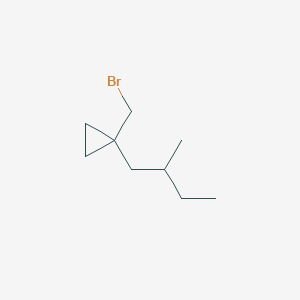
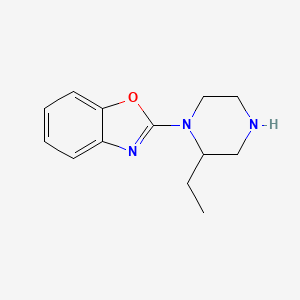
![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
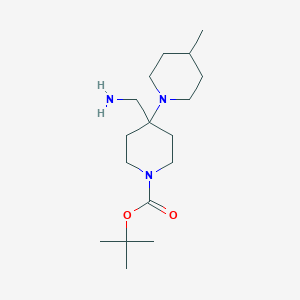
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)


